N1-benzyl-N2-(4-carbamoylphenyl)oxalamide
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Description
N1-benzyl-N2-(4-carbamoylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications
Industrial Application
- Pigment Yellow 181 Intermediate : The efficient synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate for Pigment Yellow 181, has been developed for industrial applications, achieving an overall yield higher than 78% (Pejchal & Imramovský, 2013).
Synthesis Methodologies
- α-Ketoamide Derivatives Synthesis : A study explored the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, demonstrating its superiority in terms of purity and yield over other methods (El‐Faham et al., 2013).
- Regioselective N-Ethylation : Research on the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlighted its regioselectivity, providing insights into its chemical behavior (Batalha et al., 2019).
Structural Analysis
- Hydrogen Bond-Directed Self-Assembly : A study detailed the hydrogen bond-directed self-assembly of phenylene-substituted dioxamic acid diethyl esters, highlighting the impact of molecular structure on self-assembly processes (Muñoz et al., 2010).
Potential Biological Activities
- Antitumor Agent : Research into 1-(p-carbamoylphenyl)-3,3-dimethyl-triazene, a related compound, indicated potential antitumor properties, with insights into its molecular structure and hydrogen bonding patterns (Bullerwell et al., 1995).
- Antibacterial and Antifungal Activity : N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and Benzoxazines have been synthesized and shown to possess antibacterial and antifungal activity (Belz et al., 2013).
- Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-benzyl-N'-(4-carbamoylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-14(20)12-6-8-13(9-7-12)19-16(22)15(21)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,20)(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSLFUMRAYOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.